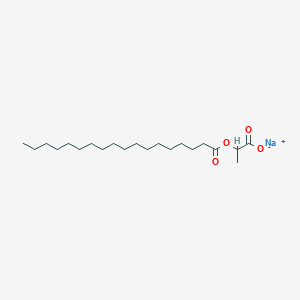

Sodium 1-carboxylatoethyl stearate

Description

Overview of Amphiphilic Chemical Entities in Contemporary Research

Amphiphilic, or amphipathic, compounds are characterized by the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties. wikipedia.org This dual nature arises from their molecular structure, which typically consists of a polar, hydrophilic head group and a nonpolar, lipophilic tail. wikipedia.orgtaylorandfrancis.com This unique characteristic allows amphiphiles to situate themselves at the interface between immiscible phases, such as oil and water, reducing interfacial tension. taylorandfrancis.com

In contemporary research, amphiphiles are fundamental to numerous fields. They are the primary components of biological cell membranes, forming lipid bilayers that are essential for life. wikipedia.org Beyond their biological roles, amphiphilic molecules are the cornerstone of surfactant and detergent science. wikipedia.org Their ability to form micelles—aggregates where the lipophilic tails are shielded from the aqueous environment by the hydrophilic heads—is crucial for processes like solubilization and emulsification. wikipedia.org

The study of amphiphiles extends to diverse areas such as:

Drug Delivery: Amphiphilic assemblies like micelles and vesicles are explored as carriers for hydrophobic drugs, enhancing their solubility and stability in aqueous environments.

Materials Science: The self-assembly properties of amphiphiles are utilized to create novel nanostructures and smart materials that can respond to external stimuli. lew.ro

Polymer Science: Amphiphilic block copolymers are used to create a variety of nanostructures with applications in nanotechnology and biomedicine. wikipedia.org

The versatility of amphiphilic molecules, ranging from simple soaps to complex biological macromolecules and synthetic polymers, underscores their profound importance in modern chemical and biological research. wikipedia.orgtaylorandfrancis.com

Research Significance of Sodium 1-Carboxylatoethyl Stearate (B1226849) within Advanced Chemical Science

Sodium 1-carboxylatoethyl stearate, also known as sodium stearoyl lactylate (SSL), is a prominent example of a synthetic amphiphile with significant research applications. guidechem.comguidechem.com It is synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with a sodium source. guidechem.comguidechem.com This process results in a molecule with a hydrophilic carboxylate and lactate (B86563) portion and a lipophilic stearate tail.

The research significance of this compound lies in its effectiveness as an emulsifier and stabilizer in various systems. guidechem.com Its ability to form stable emulsions is a key area of investigation. guidechem.com In food science, it is widely studied for its capacity to interact with proteins, particularly gluten in wheat flour. This interaction forms a gluten-protein complex that enhances the elasticity and gas-holding capacity of dough, leading to improved texture and volume in baked goods. guidechem.com

Furthermore, its interaction with starch is a subject of research, as it can form complexes with linear starch molecules, which helps to prevent staling by inhibiting starch recrystallization. guidechem.com In the realm of material science, its surfactant properties are being explored for the stabilization of emulsions and the formation of mixed micelles, which can act as delivery systems. guidechem.com

Key Research Areas:

Emulsion and Colloid Science: Investigating its role in the formation and stabilization of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. guidechem.com

Food Chemistry: Understanding the molecular interactions with proteins and carbohydrates to improve food texture and shelf-life. guidechem.com

Material Science: Exploring its use in creating novel delivery systems and as a stabilizer in various formulations. guidechem.commade-in-china.com

Scope and Objectives of Focused Academic Inquiry on this compound

Focused academic inquiry into this compound aims to elucidate its fundamental chemical and physical properties and to expand its applications. The primary objectives of this research include:

Synthesis and Characterization: Developing efficient and sustainable synthesis methods and thoroughly characterizing the resulting compound's properties. The one-step synthesis process involving polymerization, esterification, and neutralization has been a subject of study to optimize product quality. guidechem.com

Mechanism of Action: Gaining a deeper understanding of the molecular mechanisms by which it functions as an emulsifier, stabilizer, and dough strengthener. This includes studying its interactions at interfaces and with other molecules like proteins and polysaccharides. guidechem.com

Structure-Function Relationships: Investigating how modifications to its molecular structure, such as the degree of polymerization of the lactic acid moiety, affect its performance in various applications.

Novel Applications: Exploring its potential in non-food applications, such as in the pharmaceutical and cosmetics industries as a surfactant and emulsifier, and in polymer science. lookchem.comchempoint.com

The data below summarizes some of the key chemical and physical properties of this compound that are central to these research inquiries.

| Property | Value |

| CAS Number | 18200-72-1 |

| Molecular Formula | C21H39NaO4 |

| Molecular Weight | 378.5 g/mol |

| Appearance | White to light yellow brittle solid or powder |

| Solubility | Insoluble in water |

| Boiling Point | 463.6°C at 760 mmHg |

| Flash Point | 147.1°C |

| EINECS Number | 242-090-6 |

| Data sourced from multiple references. made-in-china.comechemi.commyskinrecipes.comglpbio.com |

Properties

IUPAC Name |

sodium;2-octadecanoyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYAZNABVSEZDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014800 | |

| Record name | Sodium stearoyl-1-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18200-72-1 | |

| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium stearoyl-1-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-carboxylatoethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Sodium 1 Carboxylatoethyl Stearate

Elucidation of One-Step Polymerization, Esterification, and Neutralization Mechanisms

Preparation of Reactants : The primary raw materials are stearic acid, a long-chain saturated fatty acid typically derived from the saponification of fats and oils, and lactic acid. tiiips.com

Esterification : Stearic acid reacts with lactic acid, often in the presence of a catalyst, to form stearoyl lactylic acid. tiiips.com This reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the hydroxyl group of lactic acid. It is also possible for the hydroxyl group of one lactic acid molecule to react with the carboxyl group of another, leading to the formation of lactoyl lactic acid or polylactic acid, which can then react with stearic acid.

Neutralization : The resulting stearoyl lactylic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3), to produce the final product, sodium 1-carboxylatoethyl stearate (B1226849). tiiips.comwikipedia.org

The reaction can be carried out in one pot, where the esterification and neutralization steps proceed sequentially. patsnap.com The process can also be designed as a "two-step" or "three-step" method in industrial settings, which may involve separate reactors or process conditions for each stage to optimize yield and purity. maxwellsci.com A "two-step" process might involve the initial polymerization of lactic acid, which can be challenging to control, followed by esterification with stearic acid. maxwellsci.com

Investigation of Reaction Kinetics and Thermodynamic Parameters in Synthesis

The synthesis of stearoyl lactylate is an endothermic and reversible reaction. maxwellsci.com This means that the application of heat favors the forward reaction (esterification), but also that the reaction can proceed in the reverse direction (hydrolysis) under certain conditions.

Several factors influence the kinetics of the reaction:

Temperature : Increasing the reaction temperature generally increases the reaction rate. researchgate.net However, excessively high temperatures can lead to undesirable side reactions and discoloration of the final product. maxwellsci.com Optimal temperatures are often in the range of 105°C to 200°C. maxwellsci.comresearchgate.net

Molar Ratio of Reactants : The molar ratio of lactic acid to stearic acid is a critical parameter. A study on the synthesis of stearoyl lactylate found that the optimal molar ratio of L-lactic acid to stearic acid was 2.0. maxwellsci.com Varying the reactant ratios can affect the degree of esterification and the final product composition. researchgate.net

Reaction Time : The duration of the reaction directly impacts the conversion of reactants into the desired product. Longer reaction times generally lead to higher ester values, indicating a greater degree of esterification. maxwellsci.com

Water Removal : The esterification reaction produces water as a byproduct. The removal of this water can shift the equilibrium towards the product side, thereby increasing the yield of stearoyl lactylic acid. patsnap.com

A study on the production of sodium stearoyl 2-lactylate investigated the effects of temperature and reaction time on the acid value of the product, which is an indicator of the amount of unreacted fatty acids. The results showed that both increasing the temperature and extending the reaction time led to a decrease in the acid value, signifying a higher conversion rate. researchgate.net

Table 1: Influence of Reaction Conditions on the Synthesis of Sodium Stearoyl 2-Lactylate

| Reactant Mole Ratio (Lactic Acid:Stearic Acid:NaOH) | Temperature (°C) | Reaction Time (hours) | Acid Value (mg KOH/g) | Saponification Value (mg KOH/g) | Conversion (%) |

|---|---|---|---|---|---|

| 2.2:1:1 | 140 | 3 | 178.12 | 268.32 | 61.73 |

| 2.2:1:1 | 180 | 5 | 158.46 | 254.21 | 65.98 |

| 2.4:1:1 | 140 | 3 | 175.23 | 265.43 | 62.35 |

| 2.4:1:1 | 180 | 5 | 155.34 | 251.10 | 66.67 |

| 2.6:1:1 | 140 | 3 | 172.11 | 262.21 | 63.04 |

| 2.6:1:1 | 180 | 5 | 150.96 | 246.41 | 67.79 |

Data adapted from a study on the effects of operating conditions on the production of Sodium Stearoyl 2-Lactylate. researchgate.net

Catalyst Systems and Their Influence on Reaction Efficiency and Product Selectivity

The esterification of stearic acid with lactic acid can be carried out with or without a catalyst. However, the use of a catalyst can significantly enhance the reaction rate and improve efficiency. Various types of catalysts have been explored for this synthesis:

Acid Catalysts : Homogeneous acid catalysts such as sulfuric acid (H2SO4) and p-toluenesulfonic acid are commonly used for esterification reactions. mdpi.com Heterogeneous solid acid catalysts, like acidic resins (e.g., Amberlyst 15) and glycerol-based solid acid catalysts, offer advantages such as easier separation from the reaction mixture and reduced reactor corrosion. mdpi.comgoogle.comacs.org

Enzyme Catalysts (Lipases) : Lipases, such as those from Rhizomucor miehei and porcine pancreas, have been investigated as biocatalysts for the synthesis of stearoyl lactic acid esters. nih.gov Enzymatic catalysis offers high selectivity and operates under milder reaction conditions, which can prevent the formation of undesirable byproducts. nih.gov Research has shown that factors like the enzyme-to-substrate ratio and incubation period significantly influence the extent of esterification. nih.gov

The choice of catalyst can influence not only the reaction rate but also the selectivity towards the desired mono-ester versus di- or poly-lactylates. For instance, enzymatic catalysts are known for their high specificity.

Scale-Up Considerations and Process Intensification in Industrial Production

The industrial production of sodium 1-carboxylatoethyl stearate involves several considerations for scaling up the process from the laboratory to a commercial scale. Manufacturers aim for processes that are efficient, cost-effective, and yield a product with consistent quality.

Key considerations include:

Reactor Design : The choice of reactor is crucial. Batch reactors are commonly used for this type of synthesis. researchgate.net The material of the reactor must be resistant to corrosion, especially if strong acid catalysts are used.

Heat Transfer : As the esterification reaction is endothermic, efficient heat transfer is necessary to maintain the desired reaction temperature throughout the reactor volume.

Mixing : Adequate mixing is essential to ensure homogeneity of the reactants and catalyst, and to facilitate heat and mass transfer.

Water Removal : On an industrial scale, efficient removal of the water produced during esterification is critical to drive the reaction to completion. This is often achieved by applying a vacuum or using a stream of inert gas. google.com

Purification : After the reaction, the product may need to be purified to remove unreacted starting materials, byproducts, and the catalyst. The use of heterogeneous catalysts simplifies this step as they can be removed by filtration. mdpi.com

Process Intensification : Techniques such as reactive distillation, where the reaction and separation of products occur in the same unit, can be explored to improve efficiency and reduce capital and operating costs.

Commercial-grade sodium stearoyl lactylate is typically a mixture of sodium salts of stearoyl lactylic acids and minor proportions of other related sodium salts. wikipedia.org

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be made more environmentally friendly by applying the principles of green chemistry. acs.orgmdpi.com

Use of Renewable Feedstocks : The primary raw materials, stearic acid and lactic acid, are often derived from renewable resources. Stearic acid is obtained from animal and vegetable fats and oils, while lactic acid is produced through the fermentation of carbohydrates. tiiips.comwikipedia.org

Atom Economy : The synthesis involves an esterification reaction, which is a condensation reaction that produces water as the main byproduct. Maximizing the conversion of reactants to the final product improves the atom economy.

Use of Safer Solvents and Auxiliaries : Many modern synthesis methods for stearoyl lactylates are solventless, which eliminates the need for potentially harmful organic solvents. pjsir.org

Catalysis : The use of catalysts is a key principle of green chemistry as they increase reaction efficiency and can reduce energy consumption. acs.org The development and use of recyclable heterogeneous catalysts and biocatalysts (enzymes) are particularly beneficial from a green chemistry perspective. nih.govnih.gov

Energy Efficiency : Optimizing reaction conditions, such as temperature and pressure, to minimize energy consumption is a crucial aspect. acs.org The use of highly active catalysts can allow for lower reaction temperatures.

Design for Degradation : Sodium stearoyl lactylate is known to be biodegradable, which is an important consideration for its end-of-life environmental impact. wikipedia.org

By focusing on these principles, the chemical industry can produce this compound in a more sustainable and environmentally responsible manner.

Advanced Analytical Characterization and Structural Elucidation of Sodium 1 Carboxylatoethyl Stearate

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of sodium 1-carboxylatoethyl stearate (B1226849) and the identification of related impurities. Commercial SSL is a complex mixture containing not only the primary sodium stearoyl lactylate but also free fatty acids (like stearic and palmitic acid), free lactic acid, and various esters of fatty acids with lactic acid and its polymers. nih.govnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying these components. nih.govresearchgate.net Studies have successfully used LC-MS to determine the composition of commercial SSL, identifying stearoyl lactate (B86563) (SL) and stearoyl-2-lactylate (SLL) as major components alongside stearic and lactic acids. nih.govresearchgate.net The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the detected ions, confirming the presence of the target molecule and enabling the characterization of minor components and potential impurities. This is crucial for quality control and for understanding how the composition of SSL might influence its functional properties.

Furthermore, derivatization techniques combined with mass spectrometry can enhance the sensitivity of detection for related compounds. For instance, chemical labeling has been shown to increase the detection sensitivity of fatty acid esters of hydroxy fatty acids by 7- to 72-fold, allowing for the detection of trace-level impurities. nih.gov

Table 1: Typical Composition of Commercial Sodium Stearoyl Lactylate Determined by LC-MS

| Component | Percentage |

| Stearoyl Lactate (SL) | 57% |

| Stearic Acid | 15% |

| Stearoyl-2-lactylate (SLL) | 13% |

| Lactic Acid | 8.4% |

Data sourced from a study on commercial SSL purchased in Japan. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹³C NMR spectroscopy is particularly useful for identifying the different carbon environments within the SSL molecule. researchgate.netnih.gov The chemical shifts of the carbonyl carbons in the ester and carboxylate groups, as well as the carbons in the stearoyl chain and the lactyl units, can be assigned to confirm the esterification of stearic acid with lactic acid.

¹H NMR spectroscopy complements the ¹³C NMR data by providing information about the proton environments. The signals from the protons on the lactyl units and the long alkyl chain of the stearoyl group can be identified and integrated to confirm the structure and purity of the compound. For instance, the anomeric proton of κ-carrageenan, a potential component in some formulations, can be identified by its characteristic signal at 5.11 ppm. nih.gov

NMR is also valuable for studying the interactions of SSL with other molecules and its aggregation behavior in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for analyzing the functional groups present in sodium 1-carboxylatoethyl stearate. core.ac.uk

FTIR Spectroscopy: FTIR spectra of SSL exhibit characteristic absorption bands that confirm its chemical structure. nih.gov Key bands include:

Carbonyl (C=O) stretching: A strong band associated with the ester linkage. nih.gov

Ether (C-O) stretching: Bands corresponding to the ether groups in the lactyl units. nih.gov

Aliphatic C-H stretching: Bands from the long hydrocarbon chain of the stearoyl group. nih.govmdpi.com

Carboxylate (COO⁻) stretching: An antisymmetric stretching band for the sodium salt of the carboxylic acid, which can appear as a doublet. mdpi.com

The position and shape of these bands can provide information about the molecular environment and intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, the C=O stretching frequency of stearic acid appears at 1697.05 cm⁻¹, and a shift in this band upon interaction with other molecules can indicate chemical bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. It can be used to study the conformational order of the alkyl chains in SSL and to analyze the crystalline structure. core.ac.ukmdpi.com Raman has been successfully used to determine the level of unsaturation in fats and oils, which can be relevant for characterizing the fatty acid composition of SSL. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Sodium Stearoyl Lactylate

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch (Ester) | ~1740 |

| Carboxylate (COO⁻) Antisymmetric Stretch | ~1560-1573 |

| C-H Aliphatic Stretch | ~2850-2960 |

| Ether (C-O) Stretch | ~1100-1200 |

Data compiled from various sources on fatty acid and fatty acid salt analysis. mdpi.comcapes.gov.br

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of this compound. Since SSL is a solid material, its molecules can arrange into ordered crystalline lattices. wikipedia.orgresearchgate.net

XRD patterns provide a fingerprint of the crystalline phases present in a sample. mdpi.com By analyzing the positions and intensities of the diffraction peaks, it is possible to identify the specific polymorphic form of SSL. For related compounds like stearic acid, XRD studies have shown that it can exist in different crystalline forms (polymorphs), and these forms can be influenced by factors such as the presence of other ions. mdpi.com

The XRD data can also be used to determine the unit cell parameters (a, b, c, and β) of the crystal lattice. mdpi.com This information is crucial for understanding the packing of the molecules in the solid state and how this might affect the physical properties of SSL, such as its melting point and solubility. mdpi.comresearchgate.net For instance, the introduction of ions can cause strain and deformation in the unit cell, leading to changes in the lattice parameters. mdpi.com

Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM) for Morphological and Nanoscale Structure Assessment

Electron microscopy and atomic force microscopy are high-resolution imaging techniques that provide insights into the morphology and nanoscale structure of this compound.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of SSL powders and particles. It can reveal information about particle size, shape, and aggregation. revmaterialeplastice.ro In composite materials, SEM can be used to assess the interfacial adhesion between SSL and other components, providing insights into how well they are mixed. revmaterialeplastice.ro

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to visualize the internal structure of SSL aggregates and its arrangement in emulsions. For example, in lipid-based nanoparticle systems, TEM can reveal the morphology of the nanoparticles. chemrxiv.org

Atomic Force Microscopy (AFM): AFM is a powerful tool for studying the surface topography of materials at the nanoscale. It can be used to image the arrangement of individual SSL molecules on a surface and to study the formation of micelles and other self-assembled structures in solution.

Chromatographic Techniques (e.g., LC, GC) for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various components. nih.govnih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of SSL. nih.gov By using a suitable stationary phase (like a C18 column) and mobile phase, the different components of commercial SSL can be separated and quantified. researchgate.netnih.gov HPLC methods have been developed with high precision and accuracy for determining the levels of SSL in various food products. nih.gov The limits of detection (LOD) and quantification (LOQ) for HPLC methods can be as low as 0.26 µg/mL and 0.78 µg/mL, respectively. nih.gov

Gas Chromatography (GC): Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID), is another important technique for analyzing SSL. nih.govnih.gov Prior to GC analysis, the components of SSL are often derivatized to make them more volatile. nih.gov GC can be used to determine the fatty acid profile of the SSL, confirming the presence of stearic acid and identifying any other fatty acids that may be present. nih.gov GC methods have been developed with LOD and LOQ values of 16.54 µg/mL and 50.12 µg/mL, respectively. nih.gov

Table 3: Performance of Chromatographic Methods for SSL Analysis

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%) |

| HPLC | 0.26 µg/mL | 0.78 µg/mL | 0.0 - 0.2% | 92.7 - 108.5% |

| GC | 16.54 µg/mL | 50.12 µg/mL | 0.3 - 2.0% | 92.7 - 108.5% |

Data from a study developing new HPLC and GC methods for SLs analysis. nih.gov

Interfacial Science and Aggregation Behavior of Sodium 1 Carboxylatoethyl Stearate Systems

Fundamental Principles of Surface Activity and Interfacial Tension Reduction

The surface activity of sodium 1-carboxylatoethyl stearate (B1226849) stems from its amphiphilic molecular structure, which consists of a hydrophobic stearic acid tail and a hydrophilic head composed of a lactic acid ester with a sodium carboxylate group. researchgate.netasbe.org This dual nature drives the molecules to adsorb at interfaces, such as the air-water or oil-water interface, orienting themselves to minimize the unfavorable contact between the hydrophobic tail and the aqueous phase. This adsorption disrupts the cohesive energy at the interface, leading to a reduction in interfacial tension. nih.gov

The effectiveness of a surfactant in reducing interfacial tension is a key indicator of its performance as an emulsifier or foaming agent. For SSL, its ability to lower the interfacial tension between oil and water is crucial for the formation and stabilization of emulsions. wikipedia.orgresearchgate.net The linear shape of the SSL molecule allows it to pack efficiently at interfaces, contributing to its effectiveness. asbe.org The reduction in surface tension continues as more surfactant molecules are added to the system until the interface becomes saturated and micelles begin to form in the bulk phase, a point known as the critical micelle concentration (CMC). stevenabbott.co.uk

Micellization Thermodynamics and Critical Micelle Concentration (CMC) Determination

Micellization is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules aggregate to form a core, shielding themselves from the aqueous environment, while the hydrophilic heads form a shell interacting with water. wikipedia.org This process is thermodynamically favorable above a certain concentration, the Critical Micelle Concentration (CMC). The CMC is a critical parameter that characterizes the efficiency of a surfactant.

For sodium 1-carboxylatoethyl stearate (SSL), the CMC has been determined using techniques such as surface tensiometry. A reported CMC value for SSL is approximately 0.05% w/w. nih.gov It is important to note that the CMC can be influenced by factors such as the purity of the surfactant, temperature, and the presence of electrolytes. nih.gov For instance, the addition of salts like KCl can modify the CMC of ionic surfactants like SSL due to the screening of electrostatic repulsions between the charged head groups. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Sodium Stearoyl Lactylate (SSL)

| Surfactant | Method | Temperature (°C) | CMC (% w/w) | Reference |

| Sodium Stearoyl Lactylate (SSL) | Surface Tensiometry | 25 | 0.05 | nih.gov |

Note: The CMC value can vary depending on the specific composition and purity of the commercial SSL product.

Characterization of Micellar Structures and Their Transformation

The micelles formed by this compound in aqueous solutions are typically spherical at concentrations just above the CMC. However, the size, shape, and aggregation number of these micelles can be influenced by various factors, including surfactant concentration, temperature, ionic strength, and the presence of other molecules. wikipedia.org Techniques such as dynamic light scattering (DLS) and small-angle neutron scattering (SANS) are commonly employed to characterize micellar structures.

In the case of SSL, it has been observed to form lamellar crystalline structures in oleogels, indicating its ability to self-assemble into more complex architectures beyond simple spherical micelles. nih.gov These lamellar structures are crucial for the gelling and structuring properties of SSL in non-aqueous systems. The transformation from spherical to other micellar shapes, such as rod-like or worm-like micelles, can occur with changes in solution conditions. For instance, increasing the ionic strength can screen the electrostatic repulsion between the head groups, favoring the growth of micelles into larger, non-spherical aggregates.

Emulsification Mechanisms and Stability Kinetics in Multi-Phase Systems

This compound is a highly effective emulsifier for oil-in-water (O/W) emulsions. wikipedia.org Its primary mechanism of action is the reduction of interfacial tension between the oil and water phases, which facilitates the dispersion of oil droplets into the aqueous phase with less energy input. Once the emulsion is formed, SSL molecules adsorb at the oil-water interface, forming a protective film around the oil droplets.

This interfacial film provides stability against coalescence through a combination of electrostatic and steric repulsion. The anionic nature of the SSL head groups creates a negative charge on the surface of the oil droplets, leading to electrostatic repulsion between them. asbe.org Additionally, the hydrated hydrophilic head groups and the stearoyl chains can provide a steric barrier. The stability of SSL-stabilized emulsions can be influenced by factors such as pH, ionic strength, and temperature. For example, the addition of sodium chloride has been shown to negatively affect the stability of O/W emulsions stabilized by a mixture of SSL and iota carrageenan, while an increase in temperature had a positive effect. researchgate.net The kinetics of emulsion stability relate to how well these droplets remain dispersed over time, resisting processes like creaming, flocculation, and coalescence.

Adsorption Isotherms and Kinetics at Liquid-Air and Liquid-Solid Interfaces

The adsorption of this compound at interfaces is a fundamental process governing its surface activity. Adsorption isotherms describe the relationship between the concentration of the surfactant in the bulk phase and the amount adsorbed at the interface at equilibrium. Common models used to describe surfactant adsorption include the Langmuir, Freundlich, and Redlich-Peterson isotherms. nih.govacs.orgacs.org

While specific adsorption isotherm data for SSL is not extensively available in the reviewed literature, the general principle involves the partitioning of SSL molecules to the interface until a saturated monolayer is formed, corresponding to the CMC. The adsorption process is driven by the reduction in the free energy of the system.

The kinetics of adsorption describe the rate at which surfactant molecules move from the bulk phase to the interface. This process can be diffusion-controlled, where the rate is limited by the transport of surfactant molecules to the sub-layer near the interface, or barrier-controlled, where an energy barrier at the interface limits the rate of adsorption. pnas.orgrsc.org For ionic surfactants like SSL, the adsorption kinetics at an oil-water interface can be complex, often involving an initial step dominated by the adsorption of the hydrophobic part, followed by contributions from the counter-ions. cas.cn Molecular dynamics simulations have shown that the adsorption of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) at a heptane-water interface can be divided into a linear adsorption stage, a transition stage, and a dynamic equilibrium stage. acs.orgnih.gov

Interactions with Other Surfactants and Co-surfactants in Mixed Systems

In many practical applications, this compound is used in combination with other surfactants or co-surfactants to achieve enhanced performance. The interactions in these mixed systems can be synergistic, leading to properties that are superior to those of the individual components.

For instance, SSL has been studied in combination with the non-ionic surfactant Tween 20. nih.gov In such mixed micellar systems, the formation of mixed micelles can occur at a total surfactant concentration lower than the CMC of the individual surfactants, indicating favorable interactions. The stability of emulsions can also be significantly improved by using a blend of emulsifiers. For example, the stability of glycerol (B35011) monostearate (GMS) structured emulsions was enhanced by the addition of SSL as a co-emulsifier. rsc.org The interaction of SSL with polysaccharides like κ-carrageenan has also been investigated, revealing complex formation and effects on surface tension. nih.gov Furthermore, SSL has been shown to interact with proteins like gluten, which is a key aspect of its functionality as a dough strengthener in baking. asbe.org

Research Applications in Materials Science and Engineering for Sodium 1 Carboxylatoethyl Stearate

Investigation as a Drag Reducing Agent in Fluid Transport Systems

The addition of certain surfactants to fluids flowing in pipelines can significantly reduce turbulent friction, a phenomenon known as drag reduction. This effect can lead to substantial energy savings in fluid transport systems. Anionic surfactants, a class to which Sodium 1-carboxylatoethyl stearate (B1226849) belongs, are known to be effective drag-reducing agents. The mechanism generally involves the formation of elongated, worm-like micelles in the fluid that interact with and suppress the small-scale turbulent eddies responsible for a large portion of frictional energy loss rsc.org. While specific studies focusing exclusively on Sodium 1-carboxylatoethyl stearate are not widely available, research on similar anionic surfactants provides a strong basis for its potential in this area.

The rheological behavior of surfactant solutions is critical to understanding their drag-reducing capabilities. The viscosity of these solutions is not constant but changes with the applied shear rate. At low shear rates, solutions of drag-reducing surfactants may behave as Newtonian or shear-thinning fluids asme.org. However, as the shear rate increases, a critical point is often reached where the viscosity sharply increases due to the formation of shear-induced structures (SIS) scirp.org. These structures are complex, three-dimensional micellar networks that are highly effective at dampening turbulence asme.org.

Studies on various anionic and other surfactant systems show that the rheological properties are highly dependent on factors such as surfactant concentration, temperature, and the presence of counter-ions asme.orgethz.ch. For instance, research on the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) in combination with polymers has demonstrated significant changes in viscosity and drag reduction performance iaea.org. It is hypothesized that this compound solutions would exhibit similar complex, non-Newtonian rheological behaviors, which are fundamental to their function as drag-reducing agents.

The efficiency of a drag-reducing agent is highly sensitive to its concentration in the fluid. Below a certain critical concentration, the surfactant molecules may not form the necessary micellar structures to effectively reduce drag. As the concentration increases, drag reduction generally improves up to an optimal point, after which the effect may plateau or even decrease acs.orgguidechem.com. Research on sodium stearate in non-aqueous media (gas oil) showed that the percentage of drag reduction increased as the surfactant concentration was raised from 50 to 300 ppm guidechem.comwikipedia.org. This trend is typical for surfactant-based drag reducers.

Environmental factors such as temperature and the presence of electrolytes in the water also play a crucial role. Temperature can affect micelle shape, size, and stability, thereby influencing drag reduction efficiency ethz.ch. For anionic surfactants, the presence of cations like calcium and magnesium in hard water can negatively impact performance rsc.org. The optimal conditions for this compound would need to be determined experimentally, but the principles established from related surfactants suggest that a careful balance of concentration and environmental conditions is necessary to achieve maximum drag reduction.

Table 1: Effect of Sodium Stearate Concentration and Pipe Diameter on Drag Reduction in Kerosene Data derived from studies on Sodium Stearate, a closely related compound, to illustrate general principles.

| Concentration (ppm) | Pipe Diameter (m) | Flow Rate (m³/h) | Reynolds Number | Drag Reduction (%) |

| 50 | 0.01905 | 4.5 | 39000 | ~25 |

| 100 | 0.01905 | 4.5 | 39000 | ~35 |

| 200 | 0.01905 | 4.5 | 39000 | ~48 |

| 300 | 0.01905 | 4.5 | 39000 | ~55 |

| 300 | 0.0254 | 4.5 | 29000 | ~40 |

| 300 | 0.0508 | 4.5 | 15000 | ~20 |

This table is based on data from H. A. Abdul Bari, et al., (2009) guidechem.com. The values are approximate and intended for illustrative purposes.

The effectiveness of surfactant drag reducers is intrinsically linked to the dynamic behavior of their micellar microstructures within turbulent flow. In turbulent regimes, the worm-like micelles are believed to align with the flow direction, forming a viscoelastic network that resists the formation and growth of turbulent eddies ghaemilab.com. This alignment and the ability of the micelles to break and reform under high shear stress are key to their function rsc.org. If the shear stress becomes too high, the micelles can be irreversibly degraded, leading to a loss of drag reduction rsc.org.

The interaction between the surfactant's microstructure and the turbulent flow is complex. The presence of the surfactant alters the turbulence itself, suppressing small-scale fluctuations and reducing momentum transfer from the core of the fluid to the pipe wall researchgate.net. While direct visualization of this compound micelles in turbulent flow is not available, studies on other surfactants confirm that the formation and stability of these microstructures are the primary drivers of the drag reduction phenomenon scirp.orgaip.org.

Role in Colloidal Stability and Dispersion Science

This compound, more commonly known as Sodium Stearoyl Lactylate (SSL), is a highly effective anionic surfactant valued in materials science for its ability to promote and maintain the stability of colloidal systems. Its amphiphilic molecular structure, featuring a lipophilic stearoyl group and a hydrophilic sodium lactylate group, allows it to adsorb at oil-water or air-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.

As an emulsifier, this compound is capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, making it a versatile component in a wide range of multiphase systems. tandfonline.com Its function is critical in preventing the coalescence of dispersed droplets, thereby ensuring the long-term stability and desired rheological properties of the formulation. Research has shown that in batters, it improves the stability of air bubbles, leading to a finer and more uniform dispersion. tandfonline.com

The interaction of this compound with polymers is a key area of research in dispersion science. Studies involving mixtures with polyelectrolytes like κ-carrageenan have provided insight into complex colloidal behaviors. researchgate.net In these systems, the interaction between the anionic surfactant (SSL) and the polymer is influenced by factors such as ionic content and concentration. researchgate.netnih.gov This interaction leads to the formation of surfactant-polymer complexes, identified by a "critical aggregation concentration" (CAC), which is the point where the surfactant begins to bind to the polymer chain. researchgate.net As surfactant concentration increases, a "polymer saturation point" (PSP) is reached, where the polymer-surfactant complex may desorb from the interface. researchgate.net Understanding these interaction points is crucial for designing stable and functional complex fluid systems.

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. The reported CMC for this compound is approximately 0.05 wt%, though this can vary depending on the purity of the sample. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H39NaO4 | formulationbio.com |

| Molecular Weight | 378.52 g/mol | formulationbio.com |

| Critical Micelle Concentration (CMC) | ~0.05 wt% | researchgate.net |

| Water Solubility | 5.34 mg/L at 20°C | formulationbio.com |

| LogP | 4.13 at 20°C | formulationbio.com |

Application in Advanced Formulation Development

The unique properties of this compound make it a valuable ingredient in the development of advanced formulations across various engineering and materials science fields. Its functions extend beyond simple emulsification to enabling the creation of sophisticated delivery systems and high-performance materials.

One significant application is in the field of microencapsulation. Research has demonstrated its use as part of a composite emulsifier system for creating sunscreen synergistic microcapsule powders. In one such formulation, this compound is combined with sucrose (B13894) polystearate and polyglycerol-10 pentastearate to encapsulate active ingredients like turmeric root extract, rutin, ferulic acid, and caffeic acid. This microencapsulation enhances the stability of the active compounds and facilitates their use in powder form.

Table 2: Example Formulation of a Sunscreen Synergistic Microcapsule Powder

| Component | Sub-Components | Mass Ratio |

|---|---|---|

| Wall Material | Maltodextrin, Arabic Gum, Gelatin | 3.0-5.0 : 5.0-8.0 : 12.0-17.0 |

| Composite Emulsifier | Sucrose Polystearate, this compound, Polyglycerol-10 Pentastearate | 2.5-4.0 : 0.1-0.3 : 1.5-2.5 |

| Sunscreen Synergist | Turmeric Root Extract, Rutin, Ferulic Acid, Caffeic Acid | 10.0 : 8.0-15.0 : 15.0-25.0 : 3.0-8.0 |

Furthermore, research has focused on modifying the physical form of this compound itself to improve its utility in formulations. Patents describe methods to produce preparations with enhanced dispersibility in water at room temperature. google.com These methods involve processes like melting it with other emulsifiers and fats, followed by cooling and pulverizing to create powders or pastes with superior handling and mixing characteristics. google.com This focus on creating more dispersible forms highlights its importance in streamlining manufacturing processes and improving final product quality in various industrial applications.

Computational Chemistry and Molecular Modeling of Sodium 1 Carboxylatoethyl Stearate

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. nih.gov These calculations can elucidate fundamental properties such as molecular geometry, charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). Such information is crucial for understanding the reactivity and intermolecular interactions of a surfactant molecule.

Table 1: Computed Properties for Sodium 1-carboxylatoethyl stearate (B1226849)

| Property | Value | Source |

| Molecular Formula | C24H43NaO6 | PubChem |

| Molecular Weight | 450.6 g/mol | PubChem nih.gov |

| XLogP3 | 7.7 | PubChem |

This table presents basic computed properties for Sodium 1-carboxylatoethyl stearate, which can serve as input for further computational studies.

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For surfactants, MD simulations can provide detailed insights into their behavior at interfaces (e.g., oil-water or air-water) and their self-assembly into complex structures like micelles. nih.govsyr.edu

In the context of this compound, MD simulations could be employed to:

Investigate Interfacial Adsorption: Simulate the process of individual surfactant molecules adsorbing at an oil-water interface, calculating the reduction in interfacial tension and determining the orientation of the molecules at the interface.

Model Self-Assembly: Observe the spontaneous formation of micelles from randomly distributed surfactant monomers in an aqueous solution. These simulations can determine critical micelle concentration (CMC), micelle size, and shape. nih.gov

While specific MD simulation studies on this compound are not prevalent, extensive research on other anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) demonstrates the potential of this technique. rsc.orgnih.gov These studies reveal how factors like surfactant concentration, temperature, and the presence of salts influence micellar structures. nih.gov

Coarse-Grained Modeling of Micellar Aggregation and Phase Behavior

While all-atom MD simulations provide a high level of detail, they are computationally expensive for studying large systems and long-timescale phenomena, such as the formation of large micellar aggregates or the phase behavior of surfactant solutions. princeton.edu Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single "bead," reducing the number of particles in the simulation and allowing for longer simulation times. nih.govmdpi.com

For this compound, a CG model would typically represent the hydrophobic stearate tail as a chain of a few beads and the hydrophilic lactylate headgroup as one or more distinct beads. This approach would enable the study of:

Micellar Aggregation: The formation and dynamics of large aggregates containing many surfactant molecules.

Phase Behavior: The transition between different phases, such as spherical micelles, worm-like micelles, and lamellar phases, as a function of concentration and temperature.

Research on other ionic surfactants using CG models has successfully predicted micellar properties and phase diagrams, providing valuable insights into their macroscopic behavior based on their molecular structure. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Surfactant Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as its emulsifying capacity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and an experimentally measured activity.

For a food emulsifier like this compound, QSAR studies could be developed to predict its performance based on its molecular structure. For instance, a QSAR model could predict the emulsification stability of a series of related surfactants by correlating it with descriptors such as:

Hydrophilic-Lipophilic Balance (HLB): A measure of the degree to which a surfactant is hydrophilic or lipophilic.

Molecular Volume and Surface Area: Descriptors related to the size and shape of the molecule.

Electronic Properties: Such as dipole moment and polarizability, which can be obtained from DFT calculations.

A recent study successfully used QSAR and machine learning to screen for natural food-derived emulsifiers, demonstrating the potential of this approach in the food industry. nih.gov While specific QSAR models for this compound are not documented, the methodology provides a framework for the rational design of new surfactants with improved properties.

Future Directions and Interdisciplinary Research Opportunities

Integration with Nanotechnology for Novel Composite Materials

The unique amphiphilic nature of Sodium 1-carboxylatoethyl stearate (B1226849) makes it an excellent candidate for the surface modification of nanoparticles, leading to the creation of novel composite materials with enhanced properties. The stearate tail provides a hydrophobic anchor, while the carboxylatoethyl head group offers a hydrophilic interface, facilitating the dispersion of nanoparticles in various matrices.

Research into the modification of nanoparticles like nano-CaCO3 with stearic acid and sodium stearate has demonstrated improved hydrophobicity and better dispersion in polymer matrices. nih.govresearchgate.net These findings suggest that Sodium 1-carboxylatoethyl stearate could be similarly employed to create stable nanocomposites. The presence of both an ester and a carboxylate group could offer more complex and tunable interactions with nanoparticle surfaces compared to simple stearates.

Future research will likely focus on:

Functionalized Nanofillers: Exploring the use of this compound-modified nanoparticles as functional fillers in biodegradable polymers. The surfactant could act as a compatibilizer at the interface between the hydrophilic polymer and the inorganic nanoparticle.

Drug Delivery Systems: Investigating the potential of using these modified nanoparticles as carriers for hydrophobic drugs, where the surfactant layer would enhance stability and control the release profile.

Table 1: Potential Nanoparticles for Modification with this compound

| Nanoparticle | Potential Application of Composite | Key Research Focus |

| Nano Calcium Carbonate | Reinforcement in bioplastics | Enhanced mechanical properties and biodegradability |

| Silica Nanoparticles | Coatings and films | Improved hydrophobicity and scratch resistance |

| Titanium Dioxide | Sunscreens and photocatalysis | UV blocking efficiency and dispersibility |

| Zinc Oxide | Antimicrobial packaging | Controlled release of antimicrobial agents |

Development of Responsive Surfactant Systems Based on this compound

Stimuli-responsive or "smart" surfactants that can change their properties in response to external triggers like pH, temperature, or light are a burgeoning area of research. rsc.orgresearchgate.net While specific research on responsive systems based on this compound is still nascent, the molecule possesses inherent functionalities that could be exploited for this purpose.

The carboxylate group in this compound is pH-sensitive. At low pH, it will be protonated, reducing the electrostatic repulsion between the head groups and potentially leading to changes in aggregation behavior, such as a transition from micelles to vesicles. This pH-responsiveness could be harnessed for applications in:

Controlled Emulsification/Demulsification: Creating emulsions that can be broken on demand by a change in pH, which is valuable in industrial processes like oil recovery and wastewater treatment.

Targeted Delivery: Designing formulations where the release of an active ingredient is triggered by the specific pH environment of the target site, for instance, in agricultural applications for the controlled release of pesticides.

Future investigations would involve detailed phase behavior studies of this compound at different pH values and in the presence of various additives to map out its responsive characteristics.

Exploration of Sustainable Sourcing and Biodegradability Aspects

As the demand for environmentally friendly chemicals grows, the sustainable production and end-of-life considerations for surfactants are paramount. This compound is derived from stearic acid and lactic acid, both of which can be sourced from renewable biological resources. Stearic acid is a common fatty acid found in plant and animal fats, while lactic acid can be produced by the fermentation of sugars.

Research into the biodegradability of similar surfactants based on oleic and stearic acid has shown that they are readily biodegradable. researchgate.net The ester linkage in this compound is susceptible to hydrolysis, and the resulting stearic acid and lactic acid are common metabolites in many organisms.

Future research efforts in this area should focus on:

Alternative Feedstocks: Investigating the use of non-food biomass and waste streams for the production of stearic and lactic acids to avoid competition with food resources.

Biodegradation Pathways: Conducting detailed studies to elucidate the specific microbial pathways and enzymes involved in the degradation of this compound in various environmental compartments (soil, water).

Life Cycle Assessment: Performing a comprehensive life cycle assessment to quantify the environmental footprint of this compound, from raw material extraction to end-of-life, compared to conventional surfactants.

Table 2: Comparison of Potential Feedstocks for Sustainable Production

| Feedstock | Component | Advantages | Challenges |

| Algal Biomass | Stearic Acid | High productivity, non-food source | Cost of cultivation and extraction |

| Lignocellulosic Biomass | Lactic Acid | Abundant, non-food source | Complex pretreatment required |

| Waste Cooking Oil | Stearic Acid | Waste valorization | Purification and consistency |

Advanced Analytical Methodologies for In-Situ Monitoring

The ability to monitor the behavior of surfactants in real-time and within complex matrices is crucial for understanding their function and optimizing their performance. The development of advanced analytical techniques for the in-situ monitoring of this compound would provide invaluable insights into its interactions at interfaces and its aggregation behavior.

Current analytical methods often involve sample extraction and offline analysis. Future research could explore the application of techniques such as:

In-situ X-ray Scattering: Small-angle and wide-angle X-ray scattering (SAXS/WAXS) can be used to study the structure and phase transitions of surfactant aggregates in real-time as a function of temperature, pressure, or concentration. whiterose.ac.uk

Spectroscopic Techniques: Techniques like Raman and infrared spectroscopy, potentially coupled with microscopy, could be used to probe the molecular interactions of the surfactant with surfaces and other molecules in a system. researchgate.net

Atomic Force Microscopy (AFM): AFM can be utilized to visualize the adsorption and self-assembly of surfactant molecules on surfaces at the nanoscale, providing a direct view of the formation of surface structures. mdpi.com

These advanced methods would enable a deeper understanding of the mechanisms underlying the functionality of this compound in various applications, from its role in dough strengthening to its performance in personal care formulations. guidechem.com

Q & A

Q. What are the recommended analytical methods for characterizing sodium 1-carboxylatoethyl stearate in terms of purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : For verifying the molecular structure and identifying functional groups (e.g., stearate chains and carboxylatoethyl moieties) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm the presence of ester and carboxylate bonds, with peaks typically observed at 1700–1750 cm⁻¹ (C=O stretch) and 1550–1650 cm⁻¹ (COO⁻ symmetric/asymmetric stretches) .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities, using reverse-phase columns with UV detection at 210–220 nm .

- Elemental Analysis : To validate the sodium content and stoichiometric composition (e.g., C, H, O, Na percentages) .

Q. How can this compound be synthesized with high yield, and what are the critical reaction parameters?

The compound is typically synthesized via esterification of stearic acid with lactic acid derivatives, followed by neutralization with sodium hydroxide. Key parameters include:

- Temperature : Maintain 80–100°C to ensure complete esterification without thermal degradation .

- Molar Ratios : Optimize the stearic acid-to-lactate ratio (e.g., 1:1.2) to minimize unreacted starting materials .

- Catalyst Selection : Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency .

- Purification : Use solvent recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. What are the standard applications of this compound in academic research?

Common uses include:

- Surfactant Studies : Investigating its critical micelle concentration (CMC) and emulsification properties in colloidal systems .

- Material Science : As a stabilizer in nanoparticle synthesis (e.g., iron oxide nanoparticles) to control size and dispersion .

- Food Science : Evaluating its role as an emulsifier in baked goods, with studies focusing on dough rheology and shelf-life extension .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the solubility and stability of this compound under varying pH conditions?

Contradictions often arise due to differences in experimental conditions. To address this:

- Systematic pH Studies : Conduct solubility tests across a pH range (2–12) using buffered solutions, monitoring via UV-vis spectroscopy or turbidimetry .

- Temperature-Dependent Stability : Use differential scanning calorimetry (DSC) to identify decomposition points and phase transitions .

- Multi-Technique Validation : Cross-reference results with FTIR (to detect hydrolysis products) and dynamic light scattering (DLS) for aggregation analysis .

Q. What experimental design principles should guide the optimization of this compound in photogalvanic cells for energy storage?

Key factors include:

- Co-Additive Synergy : Combine with redox mediators (e.g., alizarin cyanine green) and electron donors (e.g., EDTA) to enhance charge transfer efficiency .

- Concentration Gradients : Test molar ratios of the compound (0.1–1.0 mM) to balance ionic conductivity and viscosity .

- Electrode Compatibility : Evaluate interactions with Pt or carbon electrodes using cyclic voltammetry and impedance spectroscopy .

Q. How can the environmental impact of this compound production be assessed, and what green chemistry approaches are viable?

- Life Cycle Analysis (LCA) : Quantify energy use, waste generation, and carbon footprint across synthesis, purification, and disposal stages .

- Renewable Feedstocks : Replace stearic acid from palm oil with algae-derived fatty acids to improve sustainability .

- Biocatalytic Routes : Explore lipase-mediated esterification under mild conditions to reduce solvent use and byproducts .

Q. What methodologies are effective for studying the interaction of this compound with biopolymers (e.g., proteins, polysaccharides) in composite materials?

- Rheological Analysis : Measure changes in viscosity and viscoelasticity using rotational rheometers .

- Spectroscopic Techniques : Employ fluorescence quenching or circular dichroism (CD) to assess conformational changes in proteins .

- Molecular Dynamics Simulations : Model surfactant-biopolymer interactions to predict binding sites and energetics .

Methodological Notes

- Reproducibility : Document synthesis protocols and characterization parameters rigorously, adhering to guidelines in and .

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure robustness, as emphasized in .

- Ethical Reporting : Disclose conflicts of interest and funding sources per and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.